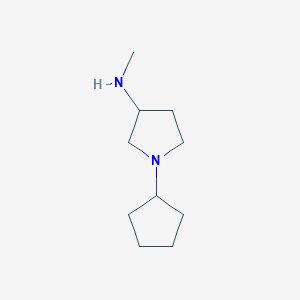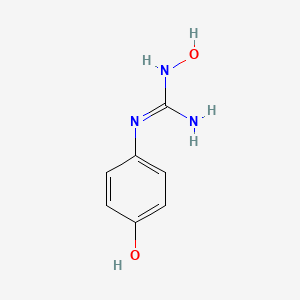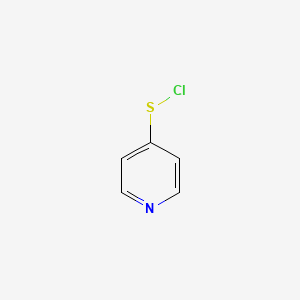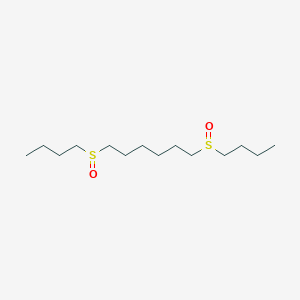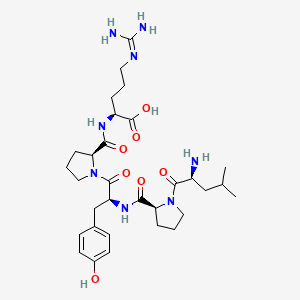![molecular formula C12H10Cl2O2 B14234628 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- CAS No. 475634-06-1](/img/structure/B14234628.png)
5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-: is a chemical compound with the molecular formula C12H10Cl2O2 It is characterized by a spirocyclic structure containing two oxygen atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichlorophenyl compound with a spirocyclic diol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its chemical properties.
Substitution: The dichloro and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: This compound may be used in biological research to investigate its effects on biological systems. Its interactions with enzymes or other biomolecules can provide insights into its potential biological activity.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their potential as therapeutic agents or diagnostic tools.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Wirkmechanismus
The mechanism of action of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4,8-Dioxaspiro[2.5]oct-1-ene
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Comparison: Compared to similar compounds, 5,8-Dioxaspiro[34]oct-1-ene, 3,3-dichloro-2-phenyl- is unique due to its specific substitution pattern and spirocyclic structureFor instance, the presence of dichloro and phenyl groups may enhance its stability or reactivity in certain reactions, making it more suitable for specific applications .
Eigenschaften
CAS-Nummer |
475634-06-1 |
|---|---|
Molekularformel |
C12H10Cl2O2 |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
3,3-dichloro-2-phenyl-5,8-dioxaspiro[3.4]oct-1-ene |
InChI |
InChI=1S/C12H10Cl2O2/c13-12(14)10(9-4-2-1-3-5-9)8-11(12)15-6-7-16-11/h1-5,8H,6-7H2 |
InChI-Schlüssel |
OJGLFGSKDYOZHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=C(C2(Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


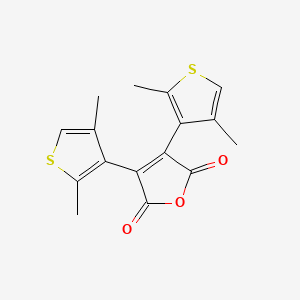
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
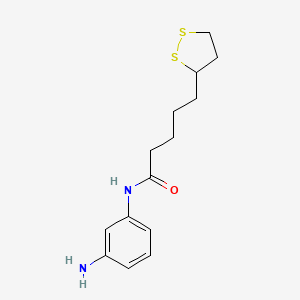
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)

